molecular formula C11H15ClN4O B12228224 N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12228224
M. Wt: 254.71 g/mol
InChI Key: HSUDSDLQERPOCH-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-chloropyrimidine with pyrrolidine and subsequent acylation with methylacetamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of N-[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide.

Scientific Research Applications

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it may interact with bacterial cell wall synthesis pathways, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine
  • 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol
  • 1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol

Uniqueness

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the pyrrolidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C11H15ClN4O/c1-8(17)15(2)10-3-4-16(7-10)11-13-5-9(12)6-14-11/h5-6,10H,3-4,7H2,1-2H3

InChI Key

HSUDSDLQERPOCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)Cl

Origin of Product

United States

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